molecular formula C9H18ClF3N2O2 B2557735 tert-butylN-(1-amino-4,4,4-trifluorobutan-2-yl)carbamatehydrochloride CAS No. 2361644-97-3

tert-butylN-(1-amino-4,4,4-trifluorobutan-2-yl)carbamatehydrochloride

Cat. No.: B2557735
CAS No.: 2361644-97-3
M. Wt: 278.7
InChI Key: MXFGRSICTFZQGK-UHFFFAOYSA-N
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Description

tert-butyl N-(1-amino-4,4,4-trifluorobutan-2-yl)carbamate hydrochloride (CAS: 217806-26-3) is a carbamate-protected amine compound featuring a linear 4,4,4-trifluorobutane backbone with a primary amine group and a tert-butyloxycarbonyl (Boc) protecting group. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for synthetic applications in medicinal chemistry. This compound is classified as a building block for drug discovery, particularly in the development of fluorinated pharmacophores due to the metabolic stability and lipophilicity imparted by the trifluoromethyl (CF₃) groups .

Properties

IUPAC Name

tert-butyl N-(1-amino-4,4,4-trifluorobutan-2-yl)carbamate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17F3N2O2.ClH/c1-8(2,3)16-7(15)14-6(5-13)4-9(10,11)12;/h6H,4-5,13H2,1-3H3,(H,14,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXFGRSICTFZQGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(F)(F)F)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2361644-97-3
Record name tert-butyl N-(1-amino-4,4,4-trifluorobutan-2-yl)carbamate hydrochloride
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Preparation Methods

Nucleophilic Substitution with tert-Butyl Carbamate

The most widely reported method involves reacting 1-amino-4,4,4-trifluorobutan-2-yl chloride with tert-butyl carbamate under basic conditions. Triethylamine or diisopropylethylamine is typically used to deprotonate the amine, facilitating nucleophilic attack on the carbonyl carbon of the carbamate.

Procedure :

  • Dissolve 1-amino-4,4,4-trifluorobutan-2-yl chloride (1.0 equiv) in anhydrous dichloromethane.
  • Add tert-butyl carbamate (1.2 equiv) and triethylamine (2.5 equiv) at 0°C.
  • Stir at room temperature for 12–16 hours.
  • Quench with ice-cold water, extract with dichloromethane, and dry over magnesium sulfate.
  • Purify via flash chromatography (hexane:ethyl acetate, 3:1) to isolate the free base.
  • Treat with hydrochloric acid in diethyl ether to form the hydrochloride salt.

Key Parameters :

  • Yield: 68–72%
  • Purity: >98% (HPLC)

Protection-Deprotection Strategy for Amino Groups

Alternative routes employ Boc (tert-butoxycarbonyl) protection of the primary amine before introducing the trifluorobutyl chain. This method minimizes side reactions during subsequent transformations.

Procedure :

  • Protect 1,4-diaminobutane with Boc anhydride in tetrahydrofuran (THF) to form tert-butyl N-(4-aminobutyl)carbamate.
  • React with 4,4,4-trifluorobutanoyl chloride in the presence of N,N-diisopropylethylamine.
  • Reduce the resulting amide using lithium aluminum hydride (LiAlH4) to obtain the secondary amine.
  • Deprotect the Boc group using trifluoroacetic acid (TFA) in dichloromethane.
  • Neutralize with aqueous sodium bicarbonate and extract with ethyl acetate.
  • Precipitate the hydrochloride salt by bubbling HCl gas into the solution.

Key Parameters :

  • Overall Yield: 55–60%
  • Critical Intermediate: tert-butyl N-(4-aminobutyl)carbamate (CAS 68076-36-8)

Industrial-Scale Production Methods

Continuous Flow Synthesis

Recent advancements utilize continuous flow reactors to enhance efficiency and scalability:

Setup :

  • Reactor Type: Tubular microreactor (stainless steel, 10 mL volume)
  • Temperature: 25–30°C
  • Residence Time: 30 minutes

Steps :

  • Pump tert-butyl carbamate and 1-amino-4,4,4-trifluorobutan-2-yl chloride (molar ratio 1:1.1) into the reactor.
  • Mix with triethylamine (2.0 equiv) in real-time using a T-junction.
  • Direct the output to a liquid-liquid separator for immediate quenching.
  • Crystallize the hydrochloride salt by adding concentrated HCl to the organic phase.

Advantages :

  • Yield Improvement: 78–82%
  • Reduced Byproducts: <5%

Comparative Analysis of Preparation Methods

Method Reagents Conditions Yield (%) Purity (%) Reference
Nucleophilic Substitution tert-Butyl carbamate, TEA RT, 16h 68–72 >98
Protection-Deprotection Boc anhydride, LiAlH4 0°C to RT, multi-step 55–60 95–97
Continuous Flow Triethylamine, HCl gas 30°C, 30min 78–82 >99

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography : Silica gel (230–400 mesh) with hexane:ethyl acetate gradients.
  • HPLC : C18 column, acetonitrile:water (70:30), flow rate 1.0 mL/min, UV detection at 254 nm.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl3): δ 1.44 (s, 9H, Boc CH3), 3.10–3.25 (m, 2H, NHCH2), 4.85 (br s, 1H, NH), 6.20 (br s, 2H, NH2).
  • ¹³C NMR (101 MHz, CDCl3): δ 28.4 (Boc CH3), 79.8 (Cq Boc), 155.2 (C=O), 124.5 (q, J = 288 Hz, CF3).

Challenges and Optimization Strategies

Trifluorobutyl Side Chain Instability

The CF3 group induces steric hindrance and electronic effects, complicating amine-carbamate coupling. Solutions include:

  • Using bulky bases (e.g., 2,2,6,6-tetramethylpiperidine) to suppress elimination.
  • Lowering reaction temperatures (0–5°C) during coupling steps.

Hydrochloride Salt Hygroscopicity

The product absorbs moisture rapidly, necessitating:

  • Storage under argon with molecular sieves.
  • Drying under high vacuum (0.1 mmHg) for 24 hours before packaging.

Chemical Reactions Analysis

Types of Reactions

tert-butylN-(1-amino-4,4,4-trifluorobutan-2-yl)carbamatehydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as halides, thiols, and amines under various conditions depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carbonyl compounds, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives depending on the nucleophile used.

Scientific Research Applications

tert-butylN-(1-amino-4,4,4-trifluorobutan-2-yl)carbamatehydrochloride is widely used in scientific research due to its versatility. Some of its applications include:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butylN-(1-amino-4,4,4-trifluorobutan-2-yl)carbamatehydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. Its trifluoromethyl group enhances its binding affinity and stability, making it a potent compound in biochemical studies .

Comparison with Similar Compounds

Key Differences :

  • The linear CF₃ chain in the target compound provides greater conformational flexibility compared to cyclic amines, which may influence binding modes in drug-receptor interactions.

Fluorinated Derivatives

Compound Name CAS Number Fluorination Pattern Potential Impact
tert-butyl N-(1-amino-4,4,4-trifluorobutan-2-yl)carbamate hydrochloride 217806-26-3 Terminal CF₃ groups Enhanced lipophilicity (LogP↑) and resistance to oxidative metabolism
trans-3,4-difluoropyrrolidine hydrochloride 869481-92-5 Two vicinal F atoms on pyrrolidine Polar hydrophilicity; possible modulation of pKa and membrane permeability

Key Differences :

  • The target’s CF₃ groups are strongly electron-withdrawing, which may stabilize adjacent carbamate groups against hydrolysis.

Bicyclic and Bridged Systems

Compound Name CAS Number Structural Features Unique Properties
tert-butyl N-{3-azabicyclo[4.1.0]heptan-1-yl}carbamate 880545-32-4 Bicyclo[4.1.0] framework (norbornane analog) Rigid 3D structure; potential for selective interactions in enzyme pockets
benzyl N-{3-azabicyclo[4.1.0]heptan-6-yl}carbamate hydrochloride 2227206-53-1 Bicyclic system with benzyl carbamate Increased steric bulk may hinder off-target interactions

Key Differences :

  • Bicyclic systems offer spatial rigidity, which can improve selectivity in drug design but may limit solubility. The target compound’s linear structure avoids such trade-offs, favoring synthetic simplicity .

Biological Activity

tert-butyl N-(1-amino-4,4,4-trifluorobutan-2-yl)carbamate hydrochloride is a synthetic compound that belongs to the carbamate class. Its unique structure, featuring a trifluorobutan-2-yl group, suggests potential biological activities that warrant investigation. This article reviews the compound's biological properties, mechanisms of action, and applications in various fields.

  • Molecular Formula : C9H18ClF3N2O2
  • Molecular Weight : 256.70 g/mol
  • IUPAC Name : tert-butyl N-(1-amino-4,4,4-trifluorobutan-2-yl)carbamate hydrochloride

The biological activity of tert-butyl N-(1-amino-4,4,4-trifluorobutan-2-yl)carbamate hydrochloride can be attributed to its structural components:

  • Amino Group : Capable of forming hydrogen bonds with biological macromolecules, enhancing interactions with proteins and enzymes.
  • Trifluorobutan-2-yl Group : Increases lipophilicity and membrane permeability, potentially facilitating cellular uptake and bioactivity.

Biological Activity

Research indicates that this compound may exhibit various biological activities:

Antimicrobial Properties

Studies have shown that carbamates can possess antimicrobial properties. The presence of the trifluoromethyl group may enhance the compound's efficacy against certain pathogens by disrupting their cellular processes.

Enzyme Inhibition

The compound may act as an enzyme inhibitor, modulating biochemical pathways in target organisms. For example, similar compounds have been noted to inhibit enzymes involved in metabolic pathways critical for pathogen survival.

Comparative Analysis with Related Compounds

A comparison with other carbamate derivatives reveals distinct biological profiles:

Compound NameMolecular FormulaBiological Activity
tert-butyl N-(1-amino-4,4-difluorobutan-2-yl)carbamateC9H18F2N2O2Moderate antimicrobial activity
tert-butyl N-(1-amino-4,4,4-trichlorobutan-2-yl)carbamateC9H18Cl3N2O2Strong enzyme inhibition
tert-butyl N-(1-amino-3-fluoropropan-2-yl)carbamateC8H16FNO2Low cytotoxicity

Case Studies and Research Findings

  • Antimicrobial Study : A recent study evaluated the antimicrobial activity of various carbamate derivatives at concentrations ranging from 10 to 100 μg/mL. The trifluorobutane derivative exhibited significant inhibition against Escherichia coli and Staphylococcus aureus, suggesting its potential as an antimicrobial agent .
  • Enzyme Interaction Analysis : Molecular docking studies revealed that tert-butyl N-(1-amino-4,4,4-trifluorobutan-2-yl)carbamate hydrochloride binds effectively to the active site of several target enzymes involved in metabolic pathways. The binding affinity was comparable to known inhibitors .
  • Toxicological Assessment : Preliminary toxicological assessments indicated low cytotoxicity in mammalian cell lines at therapeutic concentrations (up to 50 μM), supporting its potential use in medicinal applications .

Applications in Medicine and Industry

The unique properties of tert-butyl N-(1-amino-4,4,4-trifluorobutan-2-yl)carbamate hydrochloride position it as a valuable compound in both medicinal chemistry and industrial applications:

  • Drug Development : Its ability to enhance metabolic stability and bioavailability makes it a candidate for the development of new therapeutics targeting infectious diseases.
  • Specialty Chemicals : In industry, it can serve as a building block for synthesizing more complex molecules used in coatings and polymers.

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